Micronomicin sulfate is an aminoglycoside antibiotic with a similar antibacterial spectrum to gentamicin. [] It is often studied in comparison to other aminoglycoside antibiotics like gentamicin and sisomicin. [, ] Micronomicin sulfate is utilized in various scientific research applications due to its antibacterial properties. [, ]
Micronomicin sulfate is derived from micronomycin, which is produced by the fermentation of certain strains of Micromonospora species. It belongs to the aminoglycoside antibiotics class, which also includes other well-known antibiotics like gentamicin and tobramycin. Aminoglycosides are characterized by their amino-modified glycoside structure and are primarily effective against aerobic Gram-negative bacteria.
The synthesis of micronomicin sulfate involves multiple steps, including fermentation and chemical modifications. A notable method includes:
The synthesis parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
Micronomicin sulfate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of five nitrogen atoms, which are crucial for its antibiotic properties. The structure includes:
The structural configuration allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis.
Micronomicin sulfate can undergo several chemical reactions:
These reactions are essential for developing new derivatives with improved therapeutic profiles.
Micronomicin sulfate exerts its antibacterial effect primarily by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of mRNA during translation. The mechanism can be summarized as follows:
Micronomicin sulfate exhibits several key physical and chemical properties:
These properties are crucial for its formulation into injectable forms used in clinical settings.
Micronomicin sulfate is utilized in various scientific and medical applications:
Micronomicin sulfate is biosynthesized by actinomycetes within the genus Micromonospora, primarily M. sagamiensis and M. echinospora. Industrial production relies on submerged fermentation, where yield enhancement centers on optimizing critical parameters:
Table 1: Fermentation Media Optimization for Micronomicin Production
Component | Basal Medium | Optimized Medium | Yield Increase (%) |
---|---|---|---|
Carbon Source | Glucose | Dextrin | 22.5 |
Nitrogen Source | Yeast extract | Soybean meal + NH₄Cl | 18.7 |
Trace Elements | None | FeSO₄ (0.05 mM) | 12.9 |
Precursor Addition | – | D-Glucosamine (5 mM) | 15.3 |
Table 2: Bioprocess Engineering Parameters
Parameter | Standard Process | Optimized Process |
---|---|---|
Temperature | 28°C throughout | 28°C → 26°C shift |
Dissolved Oxygen | 20% saturation | 30–35% saturation |
pH Control | Uncontrolled | pH 7.2 ± 0.1 |
Fermentation Duration | 120 hours | 144 hours |
Strain improvement via random mutagenesis (e.g., UV/chemical mutagenesis) remains prevalent, generating mutants with 40–50% higher productivity than wild-type strains [1] [10].
The micronomicin biosynthetic gene cluster (≈25–30 kb) shares homology with gentamicin pathways, featuring genes for 2-deoxystreptamine (2-DOS) synthesis, glycosylation, and methylation. Key engineering strategies include:
Table 3: Genetic Modifications for Micronomicin Enhancement
Target Gene | Modification | Effect on Yield | Reference Strain |
---|---|---|---|
dois | Strong promoter insertion | +25–30% | M. sagamiensis 401 |
genK | Heterologous expression | Novel derivatives | M. echinospora JIM |
mcrR | CRISPR-Cas9 knockout | +35% | M. purpurea VK-37 |
gdhA (NADPH supply) | Overexpression | +18% (precursor supply) | M. sagamiensis 28-46 |
Deep-sea Micromonospora strains (e.g., 28ISP2-46T) exhibit expanded biosynthetic capabilities due to unique gene clusters like those encoding isoquinocycline B, suggesting potential for hybrid pathway engineering [2].
Micronomicin belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides. Its pathway involves four enzymatic modules:
Table 4: Key Enzymes in Micronomicin Biosynthesis
Enzyme | Gene | Function | Cofactors |
---|---|---|---|
2-Deoxy-scyllo-inosose synthase | dois | Cyclization of glucose-6-phosphate | NAD⁺ |
L-Glutamine:2-DOS aminotransferase | gtaA | Transamination at C-3 | Pyridoxal phosphate |
Glycosyltransferase | gtfB | Attaches GlcNAc to C-4 of 2-DOS | UDP-GlcNAc |
Cobalamin-dependent methyltransferase | mcrM | Methylates C-6′ | S-Adenosylmethionine |
Sulfotransferase | stf | Sulfation at C-2′ | 3′-Phosphoadenosine-5′-phosphosulfate |
Metabolic flux analysis identifies the glutamine supply as a bottleneck. Overexpression of glutamate synthase (gltA) redirects nitrogen flux, increasing precursor availability by 25% [9] [10].
Crude fermentation broths contain structurally similar impurities (e.g., gentamicin C2b, sisomicin), necessitating multi-step purification:
Table 5: Impurity Profiling of Micronomicin Sulfate
Impurity | Structure Difference vs. Micronomicin | Relative Abundance (%) |
---|---|---|
Gentamicin C2b | Methylation at C-6′ | 0.3–1.2 |
JI-20A | Hydroxylation at C-3′ | 0.8–1.5 |
Sisomicin | Unsaturation in purpurosamine | 0.5–1.0 |
Antibiotic G-418 | Additional hexose moiety | 0.2–0.7 |
Advanced LC–MS methods with high-pH-stable C18 columns (pH 11) enable detection of 36 impurities, 20 of which were newly characterized via MS/MS fragmentation patterns [8]. Crystallization as sulfate salts yields pharmaceutical-grade material with ≤1.5% total impurities.
Table 6: Purification Efficiency Metrics
Step | Purity (%) | Yield (%) | Key Operating Parameters |
---|---|---|---|
Cation-Exchange Chromatography | 65–70 | 92 | pH 7.5 load; 0.5 M NH₄OH elution |
HILIC | 85–90 | 78 | 85:15 acetonitrile:ammonium formate |
Reverse-Phase HPLC | 98.5+ | 65 | pH 11; 0.1% trifluoroacetic acid |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9